Quene 1-AM

Overview

Description

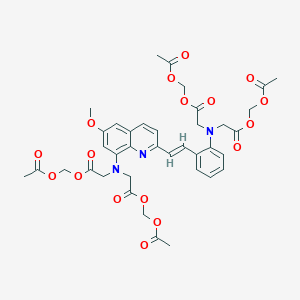

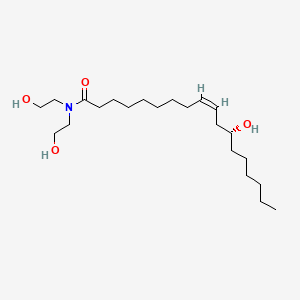

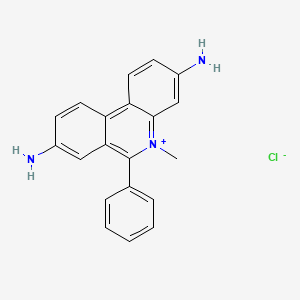

Quene 1-AM is a fluorescent probe for intracellular pH . It is related to the tetracarboxylate Ca2+ indicator based on the quinoline fluorophor . It has excitation and emission maxima at 390 and 530 nm, respectively .

Molecular Structure Analysis

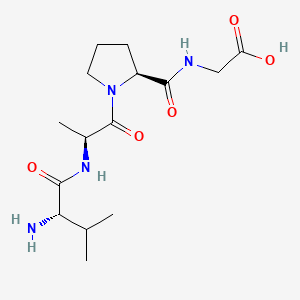

Quene 1-AM has the empirical formula C38H41N3O17 . Its molecular weight is 811.74 . The SMILES string for Quene 1-AM isCOc1cc (N (CC (=O)OCOC (C)=O)CC (=O)OCOC (C)=O)c2nc (\\C=C\\c3ccccc3N (CC (=O)OCOC (C)=O)CC (=O)OCOC (C)=O)ccc2c1 . Physical And Chemical Properties Analysis

Quene 1-AM is stored at a temperature of -20°C . It is shipped in dry ice . Unfortunately, other specific physical and chemical properties like density, melting point, and boiling point are not available in the sources .Scientific Research Applications

Fluorescent Probe for Intracellular pH

Quene 1-AM is used as a fluorescent probe for intracellular pH . This means it can be used to measure the pH inside cells, which is crucial for understanding cellular functions and diagnosing diseases.

Calcium Concentration Measurement

In addition to pH measurement, Quene 1-AM has been used in conjunction with other indicators to measure free calcium concentrations in individual cells . This is important in various fields of biological research, as calcium plays a key role in many cellular processes.

Cell Biology Research

Given its ability to measure intracellular pH and calcium concentrations, Quene 1-AM is a valuable tool in cell biology research. It can help researchers understand how cells respond to different stimuli and how they regulate their internal environment .

Drug Development

The ability of Quene 1-AM to measure intracellular conditions makes it a useful tool in drug development. By understanding how potential drugs affect the internal environment of cells, researchers can gain insights into their mechanisms of action .

Disease Diagnosis and Treatment

Changes in intracellular pH and calcium concentrations can be indicative of certain diseases. Therefore, Quene 1-AM could potentially be used in disease diagnosis and treatment, by helping to identify abnormal cells and monitor the effects of treatment .

Environmental Monitoring

Quene 1-AM could also be used in environmental monitoring. By measuring the intracellular pH and calcium concentrations of organisms exposed to different environmental conditions, researchers can gain insights into the effects of pollution and climate change .

Safety and Hazards

Mechanism of Action

Target of Action

Quene 1-AM is primarily used as a fluorescent probe for intracellular pH . It is designed to interact with hydrogen ions (H+) within the cell, making it a valuable tool for monitoring changes in intracellular pH.

Mode of Action

Quene 1-AM operates by binding to hydrogen ions within the cell. The compound’s fluorescence properties change in response to alterations in pH, allowing for the visualization of pH changes within the cell . This interaction and the resulting changes provide a real-time, visual representation of intracellular pH levels.

Biochemical Pathways

The primary biochemical pathway affected by Quene 1-AM is the regulation of intracellular pH. By binding to hydrogen ions, Quene 1-AM can provide a measure of the concentration of these ions within the cell, which is a direct indicator of pH . The downstream effects of this include a better understanding of cellular processes that are sensitive to pH, such as enzymatic reactions, ion transport, and metabolic processes.

Result of Action

The primary result of Quene 1-AM’s action is the ability to visualize and measure changes in intracellular pH . This can provide valuable insights into cellular function and the impact of various treatments or conditions on cellular pH. For example, it has been used to measure intracellular pH and free calcium concentrations in individual mouse thymocytes and 2H3 rat basophil leukaemic cells .

properties

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[(E)-2-[8-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-6-methoxyquinolin-2-yl]ethenyl]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H41N3O17/c1-24(42)51-20-55-34(46)16-40(17-35(47)56-21-52-25(2)43)32-9-7-6-8-28(32)10-12-30-13-11-29-14-31(50-5)15-33(38(29)39-30)41(18-36(48)57-22-53-26(3)44)19-37(49)58-23-54-27(4)45/h6-15H,16-23H2,1-5H3/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFGNZVSFRGPIG-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1C=CC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1/C=C/C2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H41N3O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50422278 | |

| Record name | Quene 1-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quene 1-AM | |

CAS RN |

86293-31-4 | |

| Record name | Quene 1-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid](/img/structure/B1623231.png)